
Methyl 4-propylnicotinate
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Overview
Description
3-Pyridinecarboxylic acid, 4-propyl-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the third position, a propyl group at the fourth position, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 4-propyl-, methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 4-propyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
-
Topical Therapeutics
- Due to its vasodilatory properties, methyl 4-propylnicotinate can be utilized in formulations aimed at treating muscle and joint pain. Its ability to enhance local blood flow can provide relief in conditions such as arthritis and sports injuries.
-
Microcirculation Studies
- The compound's effects on blood flow make it valuable for research into vascular health and skin conditions. Studies have demonstrated that concentrations exceeding 10−4 mol/L significantly increase blood flow in treated areas without systemic alterations, indicating its localized effect.
-
Blood Collection Enhancement
- This compound has been shown to improve peripheral blood collection techniques, particularly beneficial for patients with difficulties in venous access. Its vasodilatory effects facilitate easier access to veins during medical procedures.
Case Studies
-
Clinical Study on Blood Flow
- A controlled trial involving healthy subjects applied this compound to assess its impact on microvascular responses using laser speckle contrast imaging (LSCI). Results indicated significant increases in local perfusion following application, supporting its use in enhancing local blood flow for clinical procedures.
-
Safety and Efficacy
- Research indicates that while this compound is effective at enhancing blood flow, it can cause skin irritation upon contact. Therefore, appropriate caution should be exercised during handling and application.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 4-propyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 4-propyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the methyl ester group differentiates it from other pyridinecarboxylic acids, leading to unique reactivity and applications.
Biological Activity
Methyl 4-propylnicotinate (MPN) is a derivative of nicotinic acid and has garnered attention for its biological activities, particularly in the realm of vasodilation and microcirculation. This article explores the compound's mechanisms of action, biological effects, and potential applications based on diverse research findings.
This compound is a methyl ester of 4-propylnicotinic acid. It is characterized by its ability to undergo hydrolysis, leading to the release of nicotinic acid and methanol. The compound exhibits lipophilic properties, enhancing its penetration through biological membranes, which is crucial for its biological activity.
The primary mechanism through which MPN exerts its effects is by acting as a peripheral vasodilator . Upon topical application, MPN promotes the release of prostaglandin D2 , which induces vasodilation in the dermal papillae of the skin. This results in increased blood flow and localized warmth, often observed as erythema (redness) of the skin .
Key Findings from Research Studies
-
Vasodilatory Effects :
- A study demonstrated that topical application of MPN significantly increased blood flow in treated areas, particularly when concentrations exceeded 10−4 mol/L. The increase in blood flow was accompanied by no significant changes in the proportions of various blood cell types, indicating a localized effect without systemic alteration .
- Role of Prostaglandins :
- Microcirculation Assessment :
Applications
This compound has several potential applications:
- Topical Therapeutics : Due to its vasodilatory properties, MPN can be utilized in formulations aimed at treating muscle and joint pain.
- Microcirculation Studies : Its effects on blood flow make it valuable for research into vascular health and skin conditions.
- Blood Collection Enhancement : MPN has been shown to improve peripheral blood collection techniques, particularly beneficial for patients with difficulties in venous access .
Comparative Analysis with Other Nicotinates
Compound | Primary Action | Mechanism | Clinical Use |
---|---|---|---|
Methyl Nicotinate | Vasodilation | Prostaglandin release | Muscle pain relief |
Propyl Nicotinate | Vasodilation | Prostaglandin release | Topical pain relief |
This compound | Enhanced blood flow | Prostaglandin and nitric oxide | Microcirculation assessment |
Case Studies
-
Clinical Study on Blood Flow :
- A controlled trial involving healthy subjects applied MPN to assess its impact on microvascular responses using laser speckle contrast imaging (LSCI). Results indicated significant increases in local perfusion following application, supporting its use in enhancing local blood flow for clinical procedures .
- Safety and Efficacy :
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 4-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-5-6-11-7-9(8)10(12)13-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
HNBWORJVNMXSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)C(=O)OC |
Origin of Product |
United States |
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